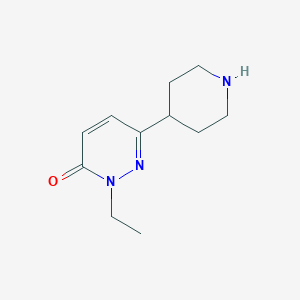
4-エチル-N,N-ジメチルピペリジン-4-アミン
概要
説明
4-ethyl-N,N-dimethylpiperidin-4-amine is a chemical compound with the CAS Number: 1823944-23-5 . It has a molecular weight of 156.27 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The 4-ethyl-N,N-dimethylpiperidin-4-amine molecule contains a total of 31 bonds. There are 11 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
4-ethyl-N,N-dimethylpiperidin-4-amine is a liquid at room temperature .科学的研究の応用
有機合成における触媒作用
4-エチル-N,N-ジメチルピペリジン-4-アミン: は、様々な有機合成プロセスにおいて触媒として利用されてきました。 フィッシャーインドール合成の触媒作用におけるその効率は注目されており、アリールヒドラジンからインドールへの変換を促進します 。この反応は、治療特性を持つ化合物を製造する製薬業界において非常に重要です。
イオン液体の合成
この化合物は、イオン液体の合成における前駆体として役立ちます。これらの液体は、揮発性が低く、熱安定性が高いことから、グリーン溶媒として使用されます。 それらは、安定した温度を必要とする反応、特に水が存在すると影響を受ける反応に特に役立ちます .
分子動力学シミュレーション
分子動力学シミュレーション: では、4-エチル-N,N-ジメチルピペリジン-4-アミン系イオン液体を用いて、その構造的および輸送特性を研究してきました。 これらのシミュレーションは、特定の特性を持つシステムを設計する際に不可欠な、分子レベルでのイオン液体の挙動に関する洞察を提供します .
製薬用途
4-エチル-N,N-ジメチルピペリジン-4-アミンを含むピペリジン誘導体は、20種類以上の薬剤クラスに存在します。 それらは、様々な薬理学的活性を有する新しい薬剤の開発に貢献する、医薬品設計における重要な構成要素です .
選択的酸化プロセス
この化合物は、分子状酸素によるメチル芳香族化合物の選択的酸化を促進するために使用されてきました。 このプロセスにおける触媒としてのその役割は、従来の方法では過剰な化学廃棄物が発生することが多いため、環境に優しい代替手段を提供するという点で重要です .
N-メチル-D-アスパラギン酸受容体のモジュレーション
神経科学研究では、4-エチル-N,N-ジメチルピペリジン-4-アミンは、N-メチル-D-アスパラギン酸 (NMDA) 受容体のモジュレーションに関連する分子特性を持っています。 これらの受容体は神経生理学的プロセスにおいて重要であり、そのモジュレーションはアルコール依存症に関連する病態に対する潜在的な治療標的です .
作用機序
Safety and Hazards
The compound is classified as dangerous with hazard statements including H227, H302, H315, H318, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
生化学分析
Biochemical Properties
4-Ethyl-N,N-dimethylpiperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand for certain receptor proteins, influencing their activity. The compound’s interaction with enzymes such as cytochrome P450 can lead to alterations in metabolic pathways, affecting the overall biochemical environment . These interactions are typically characterized by binding affinities and the resultant conformational changes in the biomolecules involved.
Cellular Effects
The effects of 4-ethyl-N,N-dimethylpiperidin-4-amine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of G-protein coupled receptors (GPCRs), leading to changes in intracellular signaling cascades . This modulation can result in altered gene expression patterns, impacting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, 4-ethyl-N,N-dimethylpiperidin-4-amine has been shown to affect metabolic processes by interacting with key metabolic enzymes, thereby influencing the cellular energy balance.
Molecular Mechanism
At the molecular level, 4-ethyl-N,N-dimethylpiperidin-4-amine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, the compound may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts . This inhibition is achieved through competitive binding at the enzyme’s active site. Additionally, 4-ethyl-N,N-dimethylpiperidin-4-amine can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-ethyl-N,N-dimethylpiperidin-4-amine over time are crucial for its effectiveness in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade when exposed to extreme temperatures or pH levels . Long-term exposure to 4-ethyl-N,N-dimethylpiperidin-4-amine in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-ethyl-N,N-dimethylpiperidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without adverse effects.
Metabolic Pathways
4-Ethyl-N,N-dimethylpiperidin-4-amine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO) and cytochrome P450, influencing the metabolism of neurotransmitters and other endogenous compounds . These interactions can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.
特性
IUPAC Name |
4-ethyl-N,N-dimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-4-9(11(2)3)5-7-10-8-6-9/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXPEJJQOYNWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1446196.png)
![Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B1446199.png)
![2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1446203.png)





![2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1446211.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1446212.png)


